molecular formula C17H26N2O2S B12996890 1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine

1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine

Cat. No.: B12996890
M. Wt: 322.5 g/mol
InChI Key: AUQJKRTWIBZXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

The synthesis of 1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with a sulfonyl chloride derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine . Industrial production methods may involve the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide .

Chemical Reactions Analysis

1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain kinases, affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-((4-(Piperidin-4-ylmethyl)phenyl)sulfonyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific sulfonyl substitution, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

1-[4-(piperidin-4-ylmethyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C17H26N2O2S/c20-22(21,19-12-2-1-3-13-19)17-6-4-15(5-7-17)14-16-8-10-18-11-9-16/h4-7,16,18H,1-3,8-14H2

InChI Key

AUQJKRTWIBZXNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3CCNCC3

Origin of Product

United States

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